molecular formula C9H11FN2O5 B15139038 2'-Fluorodeoxyuridine-5,6-D2

2'-Fluorodeoxyuridine-5,6-D2

Cat. No.: B15139038
M. Wt: 248.20 g/mol
InChI Key: UIYWFOZZIZEEKJ-SXFMXZDVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2'-Fluorodeoxyuridine-5,6-D2 is a deuterated analog of 5-fluoro-2'-deoxyuridine (Floxuridine or FdU), a well-characterized antimetabolite used in cancer research . This compound is specifically designed for research applications, including mechanistic studies of antimetabolite action and the investigation of drug metabolism and uptake using advanced analytical techniques. The incorporation of two deuterium atoms at the 5,6 positions provides a distinct isotopic label without significantly altering the core chemical structure or biological activity, making it a valuable tool for tracing and quantification. The primary research application of this compound stems from its role as a precursor to cytotoxic metabolites. Within the cell, it is metabolized to 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), which forms a stable, irreversible complex with the enzyme thymidylate synthase (TS) . TS is a critical enzyme for de novo DNA synthesis, as it catalyzes the conversion of deoxyuridine monophosphate (dUMP) to thymidine monophosphate (TMP). The potent inhibition of TS by FdUMP leads to a critical depletion of thymidine nucleotides (dTTP), disrupting DNA synthesis and repair, and ultimately triggering cell death in rapidly proliferating cells . Furthermore, other metabolites like 5-fluoro-2'-deoxyuridine triphosphate (FdUTP) can be misincorporated into DNA, and 5-fluorouridine triphosphate (FUTP) into RNA, contributing to the overall cytotoxic effects . Researchers utilize this compound to explore these mechanisms, particularly in the context of gastrointestinal and colorectal cancer models . Its deuterated structure is particularly useful for mass spectrometry-based assays, allowing researchers to distinguish the administered compound from endogenous molecules and precisely track its distribution and metabolic fate For Research Use Only . Not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H11FN2O5

Molecular Weight

248.20 g/mol

IUPAC Name

5,6-dideuterio-1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C9H11FN2O5/c10-6-7(15)4(3-13)17-8(6)12-2-1-5(14)11-9(12)16/h1-2,4,6-8,13,15H,3H2,(H,11,14,16)/t4-,6-,7-,8-/m1/s1/i1D,2D

InChI Key

UIYWFOZZIZEEKJ-SXFMXZDVSA-N

Isomeric SMILES

[2H]C1=C(N(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)F)[2H]

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)F

Origin of Product

United States

Analytical Spectroscopic Characterization of 2 Fluorodeoxyuridine 5,6 D2

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Dynamic Investigations

NMR spectroscopy stands as a powerful, non-destructive technique for elucidating the structure, dynamics, and purity of molecules in solution and the solid state. For 2'-Fluorodeoxyuridine-5,6-D2, both proton (¹H) and deuterium (B1214612) (²H) NMR provide invaluable information.

Simplification of Complex NMR Spectra through Selective Deuteration

The substitution of protons with deuterons at specific positions, such as the 5 and 6 positions of the uracil (B121893) ring in 2'-Fluorodeoxyuridine, serves to simplify the often complex ¹H NMR spectra of nucleic acid components. nih.gov Since deuterium resonates at a significantly different frequency from protons and is typically not observed in a standard ¹H NMR experiment, the signals corresponding to the H-5 and H-6 protons are absent in the spectrum of this compound.

This selective deuteration effectively "edits" the spectrum, leading to several benefits:

Reduced Signal Overlap: The spectra of nucleosides can be crowded, with multiple proton signals resonating in close proximity. Removing the H-5 and H-6 signals reduces this spectral congestion, allowing for clearer observation and more straightforward assignment of the remaining resonances, such as those of the sugar moiety. nih.gov

Elimination of Coupling: The spin-spin coupling (J-coupling) between the H-5 and H-6 protons, a prominent feature in the ¹H NMR of non-deuterated uracil derivatives, is eliminated. This further simplifies the spectrum by removing complex splitting patterns, which can sometimes overlap with other signals. libretexts.org

This simplification is crucial for detailed conformational analysis and for studying interactions with other molecules, where subtle changes in the chemical shifts of the remaining protons can be more easily detected and interpreted.

Elucidation of Molecular Conformations and Intermolecular Interactions via Deuterium NMR

While ¹H NMR benefits from the absence of deuterated positions, ²H NMR directly probes the deuterated sites. ²H NMR is highly sensitive to the local electronic environment and molecular motion at the labeled position. nih.gov

The primary interaction governing deuterium NMR is the nuclear electric quadrupole moment's interaction with the local electric field gradient (EFG). The magnitude of this interaction, known as the quadrupolar coupling constant (QCC), is dependent on the C-D bond's orientation relative to the magnetic field. Changes in molecular conformation that alter this orientation can be detected as changes in the deuterium NMR signal. mit.edu

For this compound, ²H NMR can provide insights into:

Conformational Dynamics: The flexibility of the uracil base relative to the deoxyribose sugar can be investigated.

Intermolecular Interactions: Upon binding to a target protein or forming part of a DNA/RNA duplex, the local environment of the C-D bonds changes. These changes, driven by factors like hydrogen bonding or stacking interactions, alter the EFG and can be monitored by ²H NMR, providing information on the binding mode and conformational shifts. mit.edu

Application of Solid-State ²H NMR for Studying Site-Specific Motions within Nucleic Acids

By analyzing the lineshape and relaxation parameters of the deuterium signal over a range of temperatures, researchers can characterize site-specific motions within a larger structure, such as a DNA oligonucleotide containing this compound. nih.gov

Key motional information obtainable includes:

Amplitude of Motion: The width and shape of the ²H NMR spectrum are directly related to the amplitude of motion at the C-D bond. For instance, fast librations (small-angle oscillations) of the uracil base can be quantified. nih.gov

Rate of Motion: Techniques like spin-lattice relaxation (T₁) measurements provide information on the rates of motions occurring on the pico- to nanosecond timescale. Slower motions, in the microsecond to millisecond range, can also be detected through changes in the spectral lineshape as a function of temperature. nih.govnih.gov

These studies are vital for understanding the internal dynamics of DNA and RNA, which are crucial for their biological functions, including protein recognition and catalytic activity.

Quantitative NMR for Characterization of Deuterium Content

Determining the isotopic enrichment, or the percentage of deuterium incorporation at the target sites, is a critical aspect of quality control for labeled compounds. Quantitative NMR (qNMR) offers a reliable method for this assessment. sigmaaldrich.comwiley.com

Two primary qNMR approaches can be employed:

Quantitative ¹H NMR: By comparing the integral of a residual, non-deuterated proton signal at the 5 or 6 position to the integral of a signal from a non-deuterated position within the molecule (e.g., a sugar proton) or an internal standard of known concentration, the degree of deuteration can be calculated. nih.gov However, for very high levels of deuteration (>98%), the residual proton signals become too small for accurate quantification. sigmaaldrich.com

Quantitative ²H NMR: This method directly measures the deuterium signal. sigmaaldrich.commagritek.com The sample is dissolved in a non-deuterated solvent, and the integral of the deuterium signal from the labeled positions is compared against a certified deuterated internal standard. illinois.edu ²H NMR is particularly advantageous for highly enriched compounds as it provides a strong signal for the isotope of interest. sigmaaldrich.comwiley.com

Table 1: Comparison of Quantitative NMR Methods for Deuterium Content
MethodPrincipleAdvantagesLimitations
Quantitative ¹H NMRMeasures the reduction in proton signal intensity at the deuterated site relative to an internal standard or a non-deuterated site. nih.govReadily accessible on standard NMR spectrometers.Low sensitivity and accuracy for highly enriched compounds (>98% D). sigmaaldrich.com
Quantitative ²H NMRDirectly measures the deuterium signal intensity relative to a deuterated internal standard. sigmaaldrich.comacs.orgAccurate for highly enriched compounds; provides a clean spectrum with minimal background signals. sigmaaldrich.comRequires a spectrometer capable of ²H detection and a certified deuterated standard. illinois.edu

Mass Spectrometry (MS) for Isotopic Analysis and Quantification

Mass spectrometry is an indispensable tool for confirming the molecular weight and determining the isotopic purity of labeled compounds with high accuracy and sensitivity.

High-Resolution Mass Spectrometry for Accurate Deuterium Content Determination

High-resolution mass spectrometry (HRMS), often coupled with techniques like electrospray ionization (ESI), can distinguish between molecules with very small mass differences. This capability is essential for resolving the isotopic distribution (isotopologues) of a deuterated compound. nih.govccspublishing.org.cn

For this compound, HRMS analysis reveals a cluster of peaks corresponding to:

D₀: The non-deuterated species (C₉H₁₁FN₂O₅).

D₁: The species with one deuterium atom.

D₂: The target species with two deuterium atoms (C₉H₉D₂FN₂O₅).

By measuring the relative abundance of each isotopolog in the mass spectrum, the isotopic purity can be calculated with high precision. nih.govresearchgate.net Advanced methods involve correcting for the natural abundance of ¹³C and other isotopes to further refine the calculation. researchgate.net This analysis confirms both the successful incorporation of deuterium and the extent of that incorporation, ensuring the quality of the labeled material for subsequent experiments. rsc.org

Table 2: Isotopologue Data for this compound Analysis
IsotopologueDescriptionExpected Mass Difference from D₀Information Provided
D₀Non-deuterated 2'-Fluorodeoxyuridine0 DaRepresents the amount of unlabeled impurity.
D₁Singly deuterated 2'-Fluorodeoxyuridine~1.006 DaIndicates partial deuteration.
D₂Doubly deuterated 2'-Fluorodeoxyuridine~2.012 DaRepresents the desired labeled product. Its relative abundance is a measure of isotopic enrichment. nih.gov

Application of Deuterium-Labeled Analogs as Stable Isotope Labeled Internal Standards (SILS) in Quantitative Mass Spectrometry

In quantitative mass spectrometry, particularly in liquid chromatography-mass spectrometry (LC-MS), the use of a stable isotope-labeled internal standard (SILS) is considered the gold standard for achieving the highest accuracy and precision. mpbio.com this compound is specifically designed for this purpose. An ideal SILS should have chemical and physical properties nearly identical to the analyte of interest, ensuring that it behaves similarly during sample extraction, chromatographic separation, and ionization. nih.gov

The key advantage of using a deuterated analog like this compound is that it can effectively compensate for variations in sample preparation, matrix effects, and instrument response. lcms.cz Since the deuterium-labeled standard is added to the sample at a known concentration at the beginning of the analytical workflow, any loss of analyte during processing is mirrored by a proportional loss of the SILS. The final quantitative measurement is based on the ratio of the analyte signal to the SILS signal, which remains constant even if absolute signal intensities fluctuate.

While highly effective, the use of deuterium-labeled standards requires careful consideration of the potential for chromatographic isotope effects. The replacement of hydrogen with deuterium can sometimes lead to slight differences in retention times between the labeled and unlabeled compounds, a phenomenon known as the deuterium isotope effect. nih.govcdnisotopes.com This effect is generally minimal for D2-labeled compounds but must be assessed during method development to ensure co-elution or at least consistent elution profiles to guarantee accurate correction for matrix effects. nih.gov Interference from naturally occurring isotopes of the analyte that have the same mass as the deuterated standard is also a possibility that needs to be evaluated, especially when using standards with a low mass increase (e.g., D2). lcms.cz

Table 1: Compound Properties of this compound

PropertyValueSource
Compound Name 2'-Fluoro-2'-deoxyuridine-5,6-d2 chemicalbook.com
Synonym 2'-Deoxy-2'-fluorouridine-d2 chemicalbook.com
CAS Number 362049-50-1 chemicalbook.com
Molecular Formula C₉H₉D₂FN₂O₅N/A
Molecular Weight 248.21 g/mol chemicalbook.com
Isotopic Enrichment ≥98 atom % D chemicalbook.com

Coupled Techniques: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolite Analysis in Biological Samples

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantitative analysis of 2'-Fluorodeoxyuridine and its metabolites in complex biological matrices such as plasma, urine, and tissue homogenates. nih.govjfda-online.com The technique combines the separation power of high-performance liquid chromatography (HPLC) with the sensitivity and selectivity of tandem mass spectrometry.

In a typical LC-MS/MS assay for 2'-Fluorodeoxyuridine, a reversed-phase C18 column is used for chromatographic separation. chemicalbook.com The mobile phase often consists of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile, with a modifier such as formic acid to improve peak shape and ionization efficiency. nih.gov

Detection is achieved using a tandem mass spectrometer, usually a triple quadrupole (QqQ), operating in Multiple Reaction Monitoring (MRM) mode. In MRM, the first quadrupole selects a specific precursor ion (the molecular ion, [M+H]⁺ or [M-H]⁻), which is then fragmented in the second quadrupole (collision cell). The third quadrupole selects a specific product ion for detection. This process is highly specific and significantly reduces background noise.

When using this compound as an internal standard, two separate MRM transitions are monitored: one for the analyte and one for the SILS. The precursor ion for the SILS will be 2 Daltons higher than the analyte, while the product ion may or may not retain the deuterium label depending on the fragmentation pathway.

Table 2: Illustrative LC-MS/MS Parameters for the Analysis of 2'-Fluorodeoxyuridine (Analyte) and this compound (SILS)

ParameterAnalyte (2'-Fluorodeoxyuridine)SILS (this compound)
Ionization Mode Electrospray Ionization (ESI), Positive or NegativeElectrospray Ionization (ESI), Positive or Negative
Precursor Ion (m/z) 247.1 ([M+H]⁺)249.1 ([M+H]⁺)
Product Ion (m/z) 131.0 ([M+H - C₅H₈O₃]⁺)133.0 ([M+H - C₅H₈O₃]⁺)
LC Column Reversed-phase C18 (e.g., 50 x 2.1 mm, 1.8 µm)Reversed-phase C18 (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase Water/Methanol with 0.1% Formic AcidWater/Methanol with 0.1% Formic Acid
Note: The m/z values are theoretical and may vary slightly based on instrumentation and adduct formation. The fragmentation pattern assumes the loss of the deoxyribose sugar moiety.

Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis of Derivatized Analogs

Gas chromatography-mass spectrometry (GC-MS) offers another powerful approach for the analysis of nucleosides, although it requires a crucial sample preparation step: derivatization. youtube.com Compounds like 2'-Fluorodeoxyuridine are non-volatile due to their polar hydroxyl and amine functional groups and cannot be directly analyzed by GC. youtube.comyoutube.com Derivatization replaces the active hydrogens on these groups with non-polar moieties, increasing the compound's volatility and thermal stability. youtube.com

Common derivatization methods for nucleosides include:

Silylation: This is the most widely used technique, where hydroxyl and amine groups are converted to trimethylsilyl (B98337) (TMS) ethers and amines using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). nih.gov

Acylation: Using reagents like pentafluoropropionic anhydride (B1165640) (PFPA), this method introduces fluoroacyl groups, which can enhance volatility and improve detection sensitivity, particularly with electron capture detectors. cdnisotopes.com

Permethylation: This technique involves replacing all active hydrogens with methyl groups. A study measuring 5-fluoro-2'-deoxyuridine (B1346552) in serum used permethylation prior to GC-MS analysis. chemicalbook.com

A key challenge in the GC analysis of 2'-deoxy-5-fluorouridine is its potential to break down into 5-fluorouracil (B62378) during derivatization. However, using milder silylating agents like tert-butyldimethylsilyl (TBDMS) derivatives at room temperature has been shown to prevent this decomposition, allowing for accurate quantification. mpbio.com After derivatization, the now-volatile analog is separated on a GC column and detected by the mass spectrometer, which provides both quantitative data and mass spectra that confirm the identity of the derivatized compound.

Table 3: Common Derivatization Reagents for GC-MS and Their Effect on Molecular Weight

Derivatization ReagentAbbreviationFunctional Groups TargetedMass Increase per Group (Da)
N,O-Bis(trimethylsilyl)trifluoroacetamideBSTFA-OH, -NH₂, -COOH72
Pentafluoropropionic AnhydridePFPA-OH, -NH₂146
Methyl Iodide (for Permethylation)CH₃I-OH, -NH₂14

Integration of NMR and MS for Comprehensive Structural Elucidation

While mass spectrometry is unparalleled for providing molecular weight information and enabling sensitive quantification, Nuclear Magnetic Resonance (MS) spectroscopy is the most powerful tool for unambiguous structural elucidation. The integration of both techniques provides a comprehensive characterization of molecules like this compound.

MS analysis confirms the successful incorporation of the deuterium atoms. High-resolution mass spectrometry (HRMS) can precisely measure the mass of the molecule, which for this compound would be 248.0817 Da ([M+H]⁺), a distinct increase of approximately 2 Da over the unlabeled compound (246.0708 Da). Tandem MS (MS/MS) would show a corresponding +2 Da shift in fragments containing the uracil ring, confirming the location of the labels.

NMR spectroscopy provides detailed information about the atomic connectivity and the 3D structure of the molecule. For this compound, NMR is used to verify the exact position of the deuterium labels.

¹H NMR: A standard ¹H NMR spectrum of unlabeled 2'-Fluorodeoxyuridine shows distinct signals for each proton. jfda-online.com In the spectrum of this compound, the signal corresponding to the H-6 proton (typically a doublet around 8 ppm) would be absent, and the signal for the H-5 proton is also absent due to deuteration. This absence is definitive proof of labeling at the 5 and 6 positions of the uracil ring.

¹⁹F NMR: As this compound contains a fluorine atom, ¹⁹F NMR is a highly sensitive and specific technique. The chemical shift of the fluorine atom can provide information about its local electronic environment and can be used to study interactions of the nucleoside with other molecules.

²H (Deuterium) NMR: A deuterium NMR spectrum could be acquired to directly observe the deuterium signals, confirming their presence and providing information about their environment.

By combining the precise mass information from MS with the detailed structural data from NMR, a complete and unambiguous characterization of this compound is achieved, validating its identity and purity for use as a reliable internal standard.

Mechanistic Studies of 2 Fluorodeoxyuridine and Its Deuterated Analog in Biochemical Pathways

Interaction with Enzymes in Pyrimidine (B1678525) Metabolism

The efficacy of fluoropyrimidines is intrinsically linked to their interactions with enzymes involved in pyrimidine metabolism. These interactions govern the activation of the prodrugs and the ultimate inhibition of DNA synthesis in rapidly dividing cancer cells.

Inhibition Kinetics of Thymidylate Synthase (TS) by Fluorodeoxyuridylate (FdUMP)

The primary mechanism of action for 2'-Fluorodeoxyuridine is the inhibition of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP). wikipedia.orgrxlist.com Following administration, 2'-Fluorodeoxyuridine is converted intracellularly to its active metabolite, 5-fluoro-2'-deoxyuridine (B1346552) 5'-monophosphate (FdUMP). researchgate.netwikipedia.org

FdUMP acts as a suicide inhibitor of TS. wikipedia.org The inhibition process begins with a cysteine residue in the active site of TS attacking the pyrimidine ring of FdUMP. wikipedia.org This leads to the formation of a stable, irreversible ternary complex that includes the enzyme, FdUMP, and the cofactor N⁵,N¹⁰-methylenetetrahydrofolate (CH₂THF). wikipedia.orgnih.gov The formation of this covalent complex effectively inactivates the enzyme, preventing it from catalyzing the conversion of deoxyuridine monophosphate (dUMP) to dTMP. wikipedia.org The resulting depletion of the dTMP pool leads to a shortage of deoxythymidine triphosphate (dTTP), a necessary precursor for DNA synthesis and repair, ultimately causing cell death. wikipedia.org

The inhibition of TS by FdUMP is a time-dependent process, characteristic of slow-binding inhibitors. nih.gov Studies have shown that while TS is a homodimer with two identical active sites, the binding of FdUMP and the cofactor can exhibit negative cooperativity, meaning the binding at one active site can influence the binding at the second site. nih.gov

ParameterDescriptionReference
Inhibitor 5-fluoro-2'-deoxyuridine 5'-monophosphate (FdUMP) wikipedia.org
Target Enzyme Thymidylate Synthase (TS) wikipedia.org
Mechanism Suicide inhibition wikipedia.org
Complex Formed Irreversible ternary complex (TS-FdUMP-CH₂THF) wikipedia.orgnih.gov
Kinetic Behavior Slow-binding, time-dependent inhibition nih.gov
Cooperativity Negative cooperativity observed in some cases nih.gov

Influence of Deuteration on Enzyme-Substrate Binding Affinities and Kinetic Parameters

The substitution of hydrogen with its stable heavy isotope, deuterium (B1214612), at specific positions in a drug molecule can significantly alter its pharmacokinetic and metabolic profiles. nih.gov This strategy, known as deuteration, has gained attention for its potential to improve the therapeutic properties of drugs by affecting enzyme-substrate interactions. nih.gov

In the context of 2'-Fluorodeoxyuridine-5,6-D2, the deuteration at the 5 and 6 positions of the uracil (B121893) ring is of particular interest. While specific studies on the direct impact of this deuteration on the binding affinity and kinetic parameters with thymidylate synthase are not extensively detailed in the provided search results, the general principles of deuteration suggest potential effects. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a kinetic isotope effect. This effect can slow down metabolic reactions where the cleavage of this bond is the rate-determining step.

Deuteration may also influence metabolic pathways in a way that reduces the formation of toxic metabolites. nih.gov For fluoropyrimidines, this could potentially alter the balance between anabolic activation and catabolic degradation. Studies on other deuterated compounds have shown alterations in clearance and metabolic pathways, which can lead to improved pharmacokinetic profiles. nih.govnih.gov For instance, deuterated methadone exhibited an increased area under the curve and maximum plasma concentration compared to its non-deuterated counterpart. nih.gov

Role of Dihydropyrimidine (B8664642) Dehydrogenase (DPD) in Fluoropyrimidine Catabolism and Resistance Mechanisms

Dihydropyrimidine dehydrogenase (DPD) is the initial and rate-limiting enzyme in the catabolism of fluoropyrimidines, including 5-fluorouracil (B62378) (5-FU), which is a metabolite of 2'-Fluorodeoxyuridine. nih.govelsevierpure.com DPD is responsible for the detoxification of these compounds, converting them into inactive metabolites. wikipedia.org More than 80% of an administered dose of 5-FU is catabolized by DPD. nih.gov

The activity of DPD plays a crucial role in the therapeutic efficacy and toxicity of fluoropyrimidines. nih.gov High levels of DPD in tumor tissue can lead to rapid degradation of the drug, contributing to resistance. elsevierpure.com Conversely, individuals with genetic variations in the DPYD gene that lead to reduced or absent DPD activity are at a higher risk of severe, life-threatening toxicity from standard doses of fluoropyrimidines. wikipedia.orgnih.govascopubs.org This is because a larger fraction of the drug is shunted into the anabolic pathway, leading to higher levels of cytotoxic metabolites. nih.gov

The variability in DPD activity among individuals accounts for inconsistencies in drug levels, bioavailability, and treatment response. nih.govelsevierpure.com To address this, DPD inhibitors have been developed and are used in combination with fluoropyrimidines to improve their pharmacological profile. nih.gov

EnzymeRole in Fluoropyrimidine MetabolismClinical Significance
Dihydropyrimidine Dehydrogenase (DPD) Initial and rate-limiting enzyme in the catabolism (detoxification) of fluoropyrimidines. nih.govelsevierpure.comHigh DPD activity can lead to drug resistance. elsevierpure.com Deficient DPD activity increases the risk of severe toxicity. wikipedia.orgnih.gov

Tracing Metabolic Fates and Intermediates

Understanding the metabolic journey of 2'-Fluorodeoxyuridine and its deuterated analog within biological systems is crucial for optimizing their therapeutic application. This involves elucidating both the anabolic pathways that lead to the active drug and the catabolic pathways responsible for its degradation and elimination.

Elucidation of Anabolic and Catabolic Pathways of 2'-Fluorodeoxyuridine in Model Systems (e.g., L1210 leukemia cells, rat liver)

The metabolic fate of 2'-Fluorodeoxyuridine has been investigated in various model systems, providing valuable insights into its mechanism of action and pathways of elimination.

Anabolic Pathway: In L1210 leukemia cells, 2'-Fluorodeoxyuridine is primarily anabolized to its active form, FdUMP. researchgate.net This conversion is a key step for its cytotoxic activity, as FdUMP is the direct inhibitor of thymidylate synthase. researchgate.net The study highlighted that 2'-Fluorodeoxyuridine and 5-fluorouracil follow different primary metabolic routes to exert their cytotoxic effects, with the former being more directly converted to FdUMP. researchgate.net

Catabolic Pathway: In the rat liver, 2'-Fluorodeoxyuridine undergoes extensive catabolism. nih.gov Studies using isolated rat hepatocytes and perfused rat liver have shown that the major catabolite is α-fluoro-β-alanine. nih.gov The nucleobase metabolite, 5-fluorouracil, and its immediate product, 5,6-dihydro-5-fluorouracil, are also formed. nih.gov The elimination of 2'-Fluorodeoxyuridine from the liver appears to be a saturable process, suggesting that uptake into the liver cells may be the rate-limiting step at higher concentrations. nih.gov

Model SystemPrimary Metabolic PathwayKey MetabolitesReference
L1210 Leukemia Cells Anabolism5-fluoro-2'-deoxyuridine 5'-monophosphate (FdUMP) researchgate.net
Rat Liver Catabolismα-fluoro-β-alanine, 5-fluorouracil, 5,6-dihydro-5-fluorouracil nih.gov

Investigation of Differential Metabolic Conversion Routes (e.g., 2'-Fluorodeoxyuridine to FdUMP versus Fluorouracil to Fluorouridine Triphosphate)

The cytotoxic effects of fluoropyrimidines are contingent on their intracellular activation to various metabolites. The metabolic pathways of 2'-Fluorodeoxyuridine (FdUrd) and 5-Fluorouracil (5-FU) are distinct, leading to different primary mechanisms of action. researchgate.net

FdUrd is primarily a prodrug that requires activation through phosphorylation. This conversion is catalyzed by the enzyme thymidine (B127349) kinase (TK), which converts FdUrd into 2'-deoxy-5-fluorouridine monophosphate (FdUMP). researchgate.netnih.gov FdUMP is a potent inhibitor of thymidylate synthase (TS), an essential enzyme for the de novo synthesis of thymidine monophosphate (dTMP), and consequently, DNA replication and repair. researchgate.net Alternatively, FdUrd can be cleaved by pyrimidine nucleoside phosphorylase (PNPase) into 5-FU, shunting it into a different metabolic cascade. nih.gov

In contrast, 5-FU follows a more complex set of activation pathways. It can be converted into three main active metabolites:

Fluorodeoxyuridine monophosphate (FdUMP): 5-FU can be converted to FdUrd by thymidine phosphorylase, and then to FdUMP by thymidine kinase. pharmgkb.org

Fluorouridine triphosphate (FUTP): 5-FU can also be converted to fluorouridine (FU) by uridine (B1682114) phosphorylase, which is then phosphorylated to fluorouridine monophosphate (FUMP) and subsequently to fluorouridine diphosphate (B83284) (FUDP) and FUTP. FUTP is incorporated into RNA, leading to disruptions in RNA synthesis and function. researchgate.netpharmgkb.org

Fluorodeoxyuridine triphosphate (FdUTP): FUDP can be reduced by ribonucleotide reductase to fluorodeoxyuridine diphosphate (FdUDP), which is then phosphorylated to FdUTP. The incorporation of FdUTP into the DNA strand can compromise DNA integrity and function. pharmgkb.org

These divergent pathways highlight that while both drugs can lead to the formation of FdUMP, FdUrd is a more direct precursor. 5-FU's cytotoxicity is multifaceted, stemming from both DNA- and RNA-directed damage. researchgate.net The balance between the anabolic (activation) and catabolic pathways determines the ultimate pharmacological effect.

Table 1: Key Metabolic Conversion Routes of FdUrd and 5-FU

Precursor Drug Primary Activating Enzyme(s) Key Active Metabolite(s) Primary Mechanism of Action
2'-Fluorodeoxyuridine (FdUrd) Thymidine Kinase (TK) FdUMP Inhibition of Thymidylate Synthase
5-Fluorouracil (5-FU) Orotate Phosphoribosyltransferase, Uridine Phosphorylase, Thymidine Phosphorylase FdUMP, FUTP, FdUTP Inhibition of Thymidylate Synthase, RNA disruption, DNA damage

Assessment of Kinetic Isotope Effects (KIE) on Metabolic Stability and Enzymatic Transformations in in vitro systems

The substitution of hydrogen with its heavier isotope, deuterium, forms a stronger carbon-deuterium (C-D) bond compared to the native carbon-hydrogen (C-H) bond. This difference in bond energy can slow down the rate of chemical reactions that involve the cleavage of this bond, a phenomenon known as the deuterium kinetic isotope effect (KIE). researchgate.net This principle is leveraged in drug design to enhance metabolic stability and alter pharmacokinetic profiles. juniperpublishers.comiaea.orgnih.gov

In the context of this compound, deuteration is at the 5 and 6 positions of the pyrimidine ring. This specific placement is critical because the primary catabolic route for 5-FU (which can be formed from FdUrd) is initiated by the enzyme dihydropyrimidine dehydrogenase (DPYD). DPYD catalyzes the reduction of the 5,6-double bond of the uracil ring, which is the rate-limiting step in 5-FU breakdown. pharmgkb.org

The cleavage of the C-H bond is central to this enzymatic reduction. In this compound, the corresponding bonds are C-D bonds. Due to the KIE, the DPYD-mediated degradation of the deuterated compound is expected to be significantly slower. This reduced rate of catabolism leads to:

Increased Metabolic Stability: The drug remains in its active form for a longer duration. juniperpublishers.com

Prolonged Half-Life: A reduced rate of systemic clearance increases the biological half-life of the compound. researchgate.net

Metabolic Shunting: By slowing down the primary catabolic pathway, a greater proportion of the parent compound may be funneled into anabolic (activation) pathways, potentially increasing the concentration of the therapeutic metabolite, FdUMP. researchgate.netjuniperpublishers.com

The use of deuteration is a recognized strategy for probing mechanisms of metabolism-related toxicity and for optimizing the metabolic profile of therapeutic agents. juniperpublishers.comiaea.org

Table 2: The Deuterium Kinetic Isotope Effect (KIE) in the Metabolism of this compound

Parameter Standard Compound (C-H bond) Deuterated Compound (C-D bond) Consequence of Deuteration
Bond Strength Weaker Stronger Higher energy required to break the bond
Reaction Rate (e.g., DPYD-mediated catabolism) Faster (kH) Slower (kD) KIE (kH/kD) > 1
Metabolic Stability Lower Higher Increased drug exposure
Biological Half-life Shorter Longer Prolonged duration of action

Analysis of Incorporation into Nucleic Acids and Associated Biochemical Consequences (referring to unlabeled FdUrd's metabolites)

The metabolites of FdUrd can be erroneously incorporated into both DNA and RNA, leading to significant biochemical consequences. While the primary mechanism of FdUrd is the inhibition of thymidylate synthase by FdUMP, the formation of other metabolites, particularly FdUTP and FUTP (the latter via conversion to 5-FU), introduces alternative pathways for cytotoxicity. researchgate.netpharmgkb.org

Incorporation into DNA: The metabolite FdUTP can compete with deoxythymidine triphosphate (dTTP) for incorporation into DNA by DNA polymerases. When FdUTP is integrated into the DNA strand, it creates a fraudulent base. The presence of the highly electronegative fluorine atom at the 5-position can alter the stability and conformation of the DNA helix. This can trigger DNA repair mechanisms and, if the damage is extensive, lead to the induction of S-phase arrest and chromosomal breaks. nih.gov

Table 3: Biochemical Consequences of FdUrd Metabolite Incorporation

Metabolite Nucleic Acid Consequence of Incorporation Cellular Outcome
FdUTP DNA Creation of fraudulent base; alteration of DNA stability. DNA damage, activation of repair pathways, chromosomal breaks. nih.gov
FUTP RNA Substitution for Uridine; interference with RNA processing and function. Impaired protein synthesis, disruption of cellular regulation. researchgate.net

Mechanistic Investigations of Nucleic Acid Cleavage and Repair Processes Using Deuterated Nucleotides

Deuterated nucleotides serve as powerful chemical probes for elucidating the precise mechanisms of nucleic acid cleavage and repair. scienceopen.com By selectively replacing hydrogen atoms with deuterium at specific positions (e.g., on the ribose sugar or the base), researchers can perform kinetic isotope effect (KIE) studies to identify which atoms are abstracted during a chemical reaction. scienceopen.comnih.gov

This methodology has been instrumental in understanding DNA and RNA damage. For example, in studies of DNA cleavage by hydroxyl radicals, which are generated during oxidative stress or by ionizing radiation, the use of specifically deuterated deoxynucleotides allows for the quantitative determination of which hydrogen atoms are abstracted from the deoxyribose backbone. scienceopen.com A significant reduction in the cleavage rate at a deuterated site compared to a non-deuterated site provides direct evidence that the hydrogen at that specific position is involved in the rate-limiting step of the cleavage mechanism. scienceopen.com

Similarly, KIE studies have been used to investigate the mechanism of action of DNA-cleaving drugs. For the drug bleomycin, studies using deuterated DNA substrates revealed KIE values (kH/kD) ranging from 1.2 to 4.0, supporting a mechanism that involves the abstraction of the 4'-hydrogen from the deoxyribose sugar in DNA-RNA hybrids. nih.gov In contrast, for other agents like esperamicin, the absence of a significant KIE at the 1', 4', and 5' positions indicated a different cleavage mechanism that does not involve hydrogen abstraction as the rate-determining step. nih.gov

These mechanistic insights are crucial for understanding the fundamental processes of DNA damage and the function of DNA repair enzymes. grantome.comnih.govnih.gov By pinpointing the exact atoms involved in these reactions, scientists can build more accurate models of how genotoxic agents work and how cellular machinery responds to correct the damage. scienceopen.comdntb.gov.ua

Applications of 2 Fluorodeoxyuridine 5,6 D2 As a Biochemical Probe in Research Models

Probing RNA Structure and Dynamics through Site-Specific Deuteration

The precise three-dimensional structure of RNA is intrinsically linked to its function. Understanding these structures and their dynamic nature is paramount. Site-specific isotopic labeling of RNA, including the use of deuterated nucleoside analogs, is a powerful technique in structural biology, particularly for nuclear magnetic resonance (NMR) spectroscopy.

The incorporation of fluorine (¹⁹F) and carbon-13 (¹³C) labels into RNA has been shown to provide sensitive probes for monitoring structural folds and molecular interactions. A chemoenzymatic approach has been developed for the synthesis of 5-fluorouridine-5'-triphosphate (5FUTP) with a ¹³C label at the C1' position of the ribose. waters.com To enhance the quality of NMR spectra by removing unwanted scalar coupling interactions, the H6 proton of the 5-fluorouracil (B62378) base is selectively replaced with deuterium (B1214612), a modification directly analogous to the deuteration in 2'-Fluorodeoxyuridine-5,6-D2. waters.com This strategy of combining fluorine labeling with site-specific deuteration results in sharper NMR signals, enabling clearer delineation of helical and non-helical regions within the RNA molecule. waters.com

The use of such labeled and deuterated nucleosides allows for the study of:

Conformational Exchange: The dynamics of RNA, including the transition between different structural conformations, can be monitored with greater precision.

Base Pairing: The nature of base pairing, such as distinguishing between canonical Watson-Crick and non-canonical G-U wobble pairs, is made more apparent. waters.com

Large RNA Structures: The improved spectral properties afforded by this labeling strategy extend the size limitations of RNA molecules that can be effectively studied by NMR. waters.com

While the direct use of this compound in published RNA structural studies is not prominent, the principles established with the analogous 5-fluorouridine (B13573) labeling demonstrate the immense potential of this approach. The deuteration at the 5 and 6 positions would similarly serve to simplify spectra and enhance resolution in studies focused on the incorporation of deoxyuridine analogs into DNA or in RNA-DNA hybrids.

Investigating Protein-Nucleic Acid Interactions and Dynamics

The interactions between proteins and nucleic acids are fundamental to a vast array of cellular processes, from DNA replication and repair to gene expression and regulation. The use of isotopically labeled nucleotides is a cornerstone of techniques aimed at deciphering the intricacies of these interactions.

NMR spectroscopy, a key method in this field, benefits significantly from the introduction of isotope labels like ¹⁹F, ¹³C, and deuterium into the nucleic acid component. The ¹⁹F label in 2'-Fluorodeoxyuridine provides a sensitive and background-free signal for monitoring the local environment of the nucleoside. When incorporated into an oligonucleotide, changes in the ¹⁹F NMR signal upon protein binding can report on:

Binding Site Identification: The specific location of protein contact on the nucleic acid can be mapped by observing perturbations in the signals of labeled residues.

Conformational Changes: Alterations in the nucleic acid's structure upon protein binding can be detected.

Binding Affinity and Kinetics: The strength and speed of the interaction can be quantified by titrating the protein and monitoring the changes in the NMR spectrum.

The deuteration at the 5 and 6 positions in this compound plays a crucial role in refining these studies. By replacing protons with deuterium, the ¹H NMR spectrum is simplified, and more importantly, the relaxation properties of neighboring nuclei, such as ¹³C and ¹⁹F, are altered, leading to sharper signals and higher resolution. This is particularly advantageous when studying large protein-nucleic acid complexes, where spectral overlap and broad lines can be a major challenge.

Furthermore, the ¹⁹F-¹³C spin pair, made more effective by deuteration, has been demonstrated as a powerful tool for rapidly identifying small-molecule binding pockets within RNA structures. waters.com This same principle can be extended to map the binding interfaces of proteins on DNA or RNA containing this deuterated analog.

Development and Validation of Quantitative Bioanalytical Assays for Nucleoside Analogs in Complex Biological Matrices (e.g., cell lysates, tissue homogenates)

The accurate quantification of nucleoside analogs and their metabolites in complex biological matrices like plasma, urine, and cell lysates is crucial for pharmacokinetic studies and therapeutic drug monitoring. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for such analyses due to its high sensitivity and specificity. A key component of a robust LC-MS/MS method is the use of a stable isotope-labeled (SIL) internal standard. scispace.comacanthusresearch.com

This compound is an ideal internal standard for the quantification of floxuridine (B1672851) (2'-deoxy-5-fluorouridine) and its related metabolites. The rationale for using a SIL internal standard is that it behaves nearly identically to the analyte of interest during sample preparation (e.g., extraction) and chromatographic separation. waters.com However, due to its increased mass, it can be distinguished from the analyte by the mass spectrometer.

Advantages of using this compound as an internal standard:

FeatureBenefit
Co-elution The deuterated and non-deuterated forms have virtually identical chromatographic retention times, ensuring they experience the same matrix effects at the same time. waters.com
Similar Extraction Recovery During sample preparation, any loss of the analyte is mirrored by a proportional loss of the internal standard, leading to an accurate final concentration calculation. nih.gov
Correction for Matrix Effects Ion suppression or enhancement, a common issue in LC-MS/MS where components of the biological matrix interfere with the ionization of the analyte, is effectively corrected for because the SIL internal standard is affected in the same way as the analyte. waters.comscispace.com
Improved Precision and Accuracy The use of a SIL internal standard significantly improves the precision and accuracy of the assay compared to using a structural analog as an internal standard. scispace.com

Numerous validated LC-MS/MS methods for the parent drug, 5-fluorouracil (5-FU), in human plasma explicitly rely on an isotopically labeled 5-FU as the internal standard to achieve high accuracy and precision. nih.gov These methods are used for therapeutic drug monitoring, where plasma concentrations are correlated with both efficacy and toxicity. nih.gov Similarly, methods for quantifying endogenous deoxynucleoside triphosphates in cellular lysates have been developed, demonstrating the feasibility of these techniques for intracellular measurements. nih.gov

The development of a bioanalytical method using this compound would involve optimizing the extraction from the matrix (e.g., protein precipitation or liquid-liquid extraction), followed by separation on an appropriate HPLC or UPLC column. The mass spectrometer would be set to monitor specific mass transitions for both the analyte (floxuridine) and the internal standard (this compound) in multiple reaction monitoring (MRM) mode. nih.govbasinc.com The ratio of the analyte peak area to the internal standard peak area is then used to calculate the concentration of the analyte in the unknown sample by referencing a calibration curve.

Mechanistic Research on Drug Resistance in Cellular and Parasite Models (e.g., 5-fluorouracil resistance in Leishmania and Trypanosoma species)

Drug resistance is a major impediment to the effective treatment of both cancer and infectious diseases, including those caused by protozoan parasites like Leishmania and Trypanosoma. basinc.com The fluoropyrimidines, including 5-fluorouracil (5-FU) and its nucleoside prodrug floxuridine (FUdR), have shown activity against these parasites, making pyrimidine (B1678525) metabolism an attractive target for drug development. nih.govbasinc.com However, the development of resistance limits their clinical utility.

Understanding the mechanisms of resistance is key to developing strategies to overcome it. In Leishmania and Trypanosoma, resistance to fluoropyrimidines can arise from several mechanisms, including:

Altered Drug Transport: Changes in the expression or function of nucleoside and nucleobase transporters can reduce the uptake of the drug into the parasite. nih.govbasinc.com

Metabolic Alterations: Changes in the activity of enzymes that convert the prodrug to its active, toxic metabolites can lead to resistance. Conversely, upregulation of catabolic enzymes that break down the drug can also confer resistance. basinc.com

Target Modification: Mutations in the target enzyme, thymidylate synthase, can reduce its affinity for the active metabolite, FdUMP. lcms.cz

This compound is a powerful probe for investigating these resistance mechanisms. By using the deuterated analog, researchers can perform metabolic flux analysis to trace the fate of the drug within the parasite.

Applications in Resistance Research:

Research QuestionHow this compound is Used
Is drug uptake reduced in resistant parasites? By incubating sensitive and resistant parasite lines with the deuterated compound, the intracellular concentrations can be accurately measured by LC-MS/MS. A lower accumulation in the resistant line would point to a transport defect. nih.govbasinc.com
Is the drug being metabolized differently? The deuterated label allows for the tracking of the drug through various metabolic pathways. Researchers can identify and quantify the formation of key metabolites, such as FdUMP, and any catabolic products. A failure to produce the active metabolite or an increase in breakdown products in resistant strains would reveal the metabolic basis of resistance. basinc.com
Which transporters are responsible for uptake? In studies where specific transporter genes are knocked out (e.g., using CRISPR-Cas9), the uptake of this compound can be measured to confirm the role of that transporter in drug import. nih.gov

A study on 5-FU resistance in Leishmania mexicana identified a high-affinity uracil (B121893) transporter (FurD) that also transports 5-FU. nih.gov Furthermore, deletion of the LmexNT1 nucleoside transporter locus conferred high resistance to 5-fluoro-2'-deoxyuridine (B1346552). nih.govbasinc.com The use of this compound in such studies would allow for precise quantification of uptake and metabolism, providing definitive evidence for the role of these specific proteins in the mechanism of action and resistance.

Studies of Purine (B94841) and Pyrimidine Salvage Pathways

Cells can synthesize nucleotides through two main routes: the de novo pathway, which builds them from simple precursors, and the salvage pathway, which recycles pre-formed nucleobases and nucleosides obtained from the breakdown of nucleic acids. protocols.ioresearchgate.net These pathways are critical for cellular proliferation and are often dysregulated in cancer cells and are essential for many parasites that cannot synthesize purines de novo. acanthusresearch.com

The salvage pathway for pyrimidines involves enzymes such as thymidine (B127349) kinase and uridine (B1682114) phosphorylase, which convert nucleosides into nucleotides. protocols.io 2'-Fluorodeoxyuridine, being an analog of deoxyuridine, is a substrate for these salvage enzymes. Its conversion to 5-fluoro-2'-deoxyuridine-5'-monophosphate (B95003) (FdUMP) by thymidine kinase is a critical activation step for its cytotoxic activity. nih.gov

This compound serves as an excellent tracer for studying the kinetics and regulation of these salvage pathways. By introducing the deuterated compound to cells or cell extracts, researchers can:

Trace Metabolic Flow: Follow the conversion of the deuterated nucleoside into its monophosphate, diphosphate (B83284), and triphosphate forms, as well as its potential incorporation into DNA.

Quantify Enzyme Activity: Measure the rate of formation of deuterated metabolites to determine the activity of specific enzymes like thymidine kinase under various conditions.

Investigate Pathway Competition: In the presence of other natural nucleosides, the deuterated analog can be used to study the competition for enzymes and the regulation of substrate choice in the salvage pathway.

Elucidate Resistance Mechanisms: In cancer cells resistant to fluoropyrimidines, a deficiency in thymidine kinase activity is a known mechanism of resistance. nih.gov Using this compound, a lack of conversion to the monophosphate form in resistant cells can be definitively demonstrated using LC-MS/MS, confirming this mechanism.

The ability to distinguish the exogenously supplied deuterated probe from its endogenous, non-deuterated counterparts is a key advantage, allowing for unambiguous measurement of the salvage pathway's contribution to the total nucleotide pool.

Use in Modulating Cellular Processes in in vitro Studies (e.g., germline proliferation in C. elegans)

The nematode Caenorhabditis elegans is a widely used model organism in aging research. A common experimental challenge in these studies is the need to separate the aging of the parent organism from the confounding presence of its progeny. 5-fluoro-2'-deoxyuridine (FUdR) is a DNA synthesis inhibitor routinely used to sterilize C. elegans, thereby creating synchronized aging populations. nih.govprotocols.io

FUdR achieves this by inhibiting thymidylate synthase, which blocks DNA replication and thus prevents the proliferation of germline stem cells. nih.gov However, beyond its sterilizing effect, research has shown that FUdR itself can have biological effects that need to be considered. For example, it has been shown to modulate protein homeostasis (proteostasis) and enhance the activity of the ubiquitin-proteasome system (UPS), independent of its effect on germline proliferation. nih.govnih.gov It can also impact mitochondrial DNA replication and lifespan, with effects that can be dose-dependent. protocols.io

In these in vitro studies with C. elegans, this compound can be used as a precise tool to:

Confirm Uptake and Distribution: The deuterated label allows for the quantification of the compound within the worm's tissues, ensuring that the observed effects are directly related to the presence of the drug.

Trace Metabolic Fate: Researchers can track the conversion of the deuterated FUdR into its active metabolites, helping to correlate the concentration of these active forms with the observed biological outcomes, such as changes in proteostasis or lifespan.

Differentiate from Endogenous Pathways: The use of a deuterated analog ensures that the signals being measured are from the administered compound, avoiding confusion with endogenous pyrimidine metabolic pools.

For instance, studies have shown that FUdR treatment can enhance the resilience of C. elegans to cold stress, even in worms with a compromised proteasome. nih.gov Using this compound in such an experiment would allow for a quantitative analysis of how the drug's metabolism might be altered under different temperature conditions and how this correlates with the observed survival benefits. This level of detail is crucial for dissecting the specific molecular pathways through which FUdR exerts its effects beyond simply inhibiting reproduction.

Computational and Theoretical Investigations of Deuterated Nucleoside Analogs

Molecular Modeling and Docking Studies of Enzyme-Substrate/Inhibitor Complexes

Molecular modeling and docking are powerful computational techniques used to predict the preferred orientation of one molecule when bound to a second, forming a stable complex. nih.govchemrxiv.org These methods are crucial for understanding how a drug molecule, such as a nucleoside analog, interacts with its target enzyme. nih.gov In the context of 2'-Fluorodeoxyuridine-5,6-D2, a key enzyme of interest is Dihydropyrimidine (B8664642) Dehydrogenase (DPD), which is responsible for the catabolism of fluoropyrimidines like 5-Fluorouracil (B62378) (5-FU), a closely related compound. nih.govnih.gov

Docking studies on the 5-FU and DPD complex have provided a detailed map of the binding interactions. nih.gov These studies reveal that 5-FU fits into the active site of DPD, forming several key hydrogen bonds with specific amino acid residues. nih.gov Such computational analyses can elucidate the precise binding mode and calculate the binding affinity, which is a measure of the strength of the interaction. nih.gov

For this compound, similar molecular docking studies would be employed to understand its interaction with DPD and other relevant enzymes. The process involves generating 3D structures of both the ligand (the deuterated nucleoside) and the protein target. The docking algorithm then explores various possible binding poses, scoring them based on factors like electrostatic complementarity and hydrogen bonding. nih.gov While the substitution of hydrogen with deuterium (B1214612) does not significantly alter the molecule's shape, it can subtly influence electronic properties and vibrational modes, which may have minor effects on binding affinity that can be explored through advanced modeling techniques.

A homology model of DPD complexed with 5-FU has identified several key amino acid residues that are critical for binding. nih.gov These interactions primarily involve hydrogen bonds, which are fundamental to the substrate's recognition and stabilization within the enzyme's active site. nih.gov

Table 1: Key Amino Acid Interactions in the DPD–5-FU Complex from Docking Studies

Interacting ResidueType of InteractionSignificance
Asn609Hydrogen BondStabilizes the uracil (B121893) ring in the active site. nih.gov
Asn736Hydrogen BondKey interaction for substrate recognition. nih.gov
Thr737Hydrogen BondContributes to the precise positioning of the substrate for catalysis. nih.gov
Asn668Hydrogen BondParticipates in the hydrogen bond network that secures the ligand. nih.gov

These computational models are foundational for predicting how the deuteration in this compound might alter its interaction with DPD, potentially leading to a different metabolic profile compared to its non-deuterated counterpart.

Prediction of Kinetic Isotope Effects and Their Implications for Reaction Mechanisms

A central aspect of deuterating drug molecules is the kinetic isotope effect (KIE), a phenomenon where replacing an atom with its heavier isotope alters the rate of a chemical reaction. wikipedia.org This effect is particularly pronounced when a carbon-hydrogen (C-H) bond is cleaved in the rate-determining step of the reaction; replacing hydrogen with deuterium (D) results in a stronger C-D bond that is more difficult to break. princeton.edulibretexts.org This typically slows down the reaction, an outcome known as a primary KIE. libretexts.org

The magnitude of the deuterium KIE is expressed as the ratio of the rate constant for the hydrogen-containing reactant (kH) to that of the deuterium-containing reactant (kD). libretexts.org

Normal KIE (kH/kD > 1): The reaction is slower with deuterium. This is the most common scenario and indicates that the C-H bond is being broken in the rate-limiting step. libretexts.org

Inverse KIE (kH/kD < 1): The reaction is faster with deuterium. This can occur if the transition state has a stiffer bending vibration than the ground state.

No KIE (kH/kD ≈ 1): The C-H bond is not broken in the rate-limiting step. libretexts.org

The metabolism of many drugs is catalyzed by enzymes like the Cytochrome P450 (CYP) family, where C-H bond cleavage is often a key step. nih.govnih.gov The presence of a significant deuterium KIE is strong evidence that this bond-breaking step is at least partially rate-limiting. nih.govnih.gov For this compound, the deuteration occurs at the C5 and C6 positions of the uracil ring. The enzymatic degradation of fluoropyrimidines by DPD involves the reduction of this C5=C6 double bond. Theoretical methods and computational chemistry can be used to predict the KIE for this reaction. osti.govacs.org By modeling the reaction pathway and calculating the vibrational frequencies of the reactants and the transition state, chemists can estimate the expected kH/kD ratio. princeton.eduosti.gov

These predictions have profound implications for understanding the reaction mechanism. A significant predicted KIE would suggest that the reduction of the uracil ring is a rate-limiting step in the metabolism of 2'-Fluorodeoxyuridine. This insight is invaluable for drug design, as it confirms that deuteration at these specific positions is a viable strategy to slow down the drug's breakdown, potentially leading to improved pharmacokinetic properties. nih.gov

Table 2: Interpreting Predicted Deuterium Kinetic Isotope Effects (KIE)

Predicted kH/kD ValueInterpretationImplication for Reaction Mechanism
~1No significant isotope effect.C-H bond cleavage is not involved in the rate-determining step. libretexts.org
2-7Normal primary KIE.C-H bond cleavage occurs in the rate-determining step. libretexts.org
> 8Large KIE.May indicate quantum mechanical tunneling of the hydrogen atom. escholarship.org
< 1Inverse KIE.A new bond to the isotopic hydrogen is formed, or there is a change in hybridization from sp2 to sp3.

In silico Analysis of Conformational Dynamics and Stability of Deuterated Biomolecules

The three-dimensional structure of a biomolecule is not static; it is a dynamic entity that undergoes constant fluctuations and conformational changes. nih.gov These dynamics are essential for biological function, influencing how a molecule like this compound interacts with its targets and how it is recognized by enzymes. In silico techniques, particularly molecular dynamics (MD) simulations, are instrumental in studying these motions at an atomic level. nih.govyoutube.com

Hydrogen/deuterium exchange mass spectrometry (HDX-MS) is an experimental technique that can be combined with computational modeling to probe protein and nucleic acid dynamics. nih.govnih.govchemrxiv.org It measures the rate at which backbone amide hydrogens exchange with deuterium when the molecule is placed in D₂O. nih.gov Regions that are flexible or solvent-exposed exchange more rapidly, while regions that are stable and buried (e.g., in an alpha-helix or beta-sheet) exchange more slowly. nih.gov MD simulations can complement HDX-MS data by providing a structural and energetic rationale for the observed exchange patterns. chemrxiv.org

For this compound, MD simulations can be used to:

Study Glycosidic Bond Rotation: The orientation of the nucleobase relative to the sugar is another key conformational parameter. MD simulations can map the energetic landscape of this rotation.

Assess Stability in DNA/RNA: If the nucleoside analog is incorporated into a DNA or RNA strand, simulations can assess how deuteration affects the local and global stability, flexibility, and dynamics of the nucleic acid duplex. nih.govnih.gov

Table 3: Computational Methods for Analyzing Biomolecular Dynamics

MethodPrincipleApplication to Deuterated Analogs
Molecular Dynamics (MD) SimulationSimulates the time-dependent movement of atoms and molecules. nih.govInvestigates how deuterium affects conformational flexibility, stability, and interactions. youtube.comnih.gov
Quantum Mechanics/Molecular Mechanics (QM/MM)Treats a small, reactive part of the system with quantum mechanics and the rest with classical mechanics.Models enzymatic reactions involving bond breaking/formation to predict KIEs.
Hydrogen/Deuterium Exchange (HDX) ModelingCorrelates computational models with experimental HDX-MS data. chemrxiv.orgProvides insights into the impact of ligand binding or deuteration on protein/nucleic acid dynamics. nih.govnih.gov

These computational approaches provide a dynamic picture of how deuteration impacts the structural integrity and conformational preferences of this compound, offering clues to its biological behavior.

Future Directions and Emerging Research Avenues

Development of Novel and More Efficient Deuteration Methodologies

The synthesis of specifically deuterated nucleosides is fundamental to their application in research. While methods for deuterium (B1214612) labeling exist, the development of more efficient, cost-effective, and highly selective deuteration techniques remains a key area of future research.

Current methodologies for producing deuterated nucleosides can be broadly categorized into chemical synthesis and enzymatic approaches. Chemical methods often involve multiple steps and can be laborious. scienceopen.com For instance, the stereospecific reduction of a 3'-keto nucleoside using a deuterated reducing agent like sodium triacetoxyborodeuteride has been a successful strategy for producing 3'-deuterated pyrimidine (B1678525) nucleosides. acs.orgnih.gov Another approach involves the Pd/C-catalyzed hydrogen-deuterium exchange reaction in deuterium oxide (D2O), which offers a convenient way to achieve base-selective deuteration under neutral conditions and without the need for D2 gas. clockss.org This method has been shown to be effective for various nucleic acid derivatives. clockss.org

Enzymatic syntheses, on the other hand, can offer high specificity and are often performed in a "one-pot" fashion. scienceopen.combu.edu These methods can produce milligram quantities of deuterated nucleoside triphosphates (NTPs) suitable for applications like in vitro transcription for NMR spectroscopy. scienceopen.com A general enzymatic synthesis can start from specifically deuterated ribose intermediates, which are then converted to the corresponding ribonucleotides and deoxyribonucleotides. nih.gov

Future research will likely focus on:

Catalytic C-H Activation: Developing novel catalysts that can directly and selectively replace specific hydrogen atoms with deuterium on the nucleoside scaffold. This would significantly shorten synthetic routes and reduce waste.

Flow Chemistry: Implementing continuous flow processes for deuteration reactions could enhance efficiency, reproducibility, and scalability.

Biocatalysis: Discovering or engineering enzymes with novel specificities for deuteration could provide highly efficient and environmentally friendly synthetic routes.

Deuteration Method Description Advantages Challenges
Chemical Synthesis Multi-step organic synthesis using deuterated reagents. acs.orgnih.govHigh yields and specific labeling possible. acs.orgCan be laborious and require harsh conditions. scienceopen.com
Catalytic H-D Exchange Palladium-catalyzed exchange with D2O. clockss.orgConvenient, neutral conditions, no D2 gas needed. clockss.orgPotential for side reactions or incomplete deuteration.
Enzymatic Synthesis Use of enzymes to incorporate deuterium from labeled precursors. scienceopen.combu.eduHigh specificity, "one-pot" reactions possible. scienceopen.comEnzyme availability and stability can be limiting.

Advanced Spectroscopic Applications for Enhanced Resolution and Sensitivity in NMR and MS

The primary utility of deuterated compounds like 2'-Fluorodeoxyuridine-5,6-D2 lies in their application in advanced spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

In NMR spectroscopy , selective deuteration is a powerful tool for simplifying complex spectra and enhancing resolution. nih.gov By replacing protons with deuterons, the corresponding signals in the ¹H NMR spectrum are eliminated, which helps in assigning the remaining signals and in studying the conformation and dynamics of nucleic acids. nih.gov Deuterium NMR (²H NMR) itself can provide valuable information on molecular dynamics and order in biological systems. wikipedia.org For example, 19F NMR studies of 5-fluoro-2'-deoxyuridylate have been used to investigate its binding to thymidylate synthase, where the substitution of nearby protons with deuterium resulted in a narrowing of the 19F signal, confirming their proximity. nih.gov

In Mass Spectrometry , deuterated compounds serve as ideal internal standards for quantification. nih.gov Because they have nearly identical chemical properties to their non-deuterated counterparts but a different mass, they can be used to accurately determine the concentration of the analyte in complex biological matrices. nih.gov LC-MS/MS methods have been developed for the quantification of 2'-fluoro-2'-deoxyuridine and its metabolites in biological samples. nih.govnih.gov

Future directions in this area include:

Solid-State NMR: Utilizing selectively deuterated nucleosides to study the structure and dynamics of large, non-crystalline biological assemblies like DNA-protein complexes.

In-cell NMR: Applying deuterated probes to study molecular interactions and metabolic processes directly within living cells.

High-Resolution Mass Spectrometry Imaging: Combining deuterated tracers with advanced MS imaging techniques to visualize the spatial distribution of the compound and its metabolites within tissues at high resolution.

Exploration of Deuterated Nucleoside Analogs in Complex Biological Systems for Mechanistic Insights (non-clinical)

Deuterated nucleoside analogs are invaluable tools for elucidating the mechanisms of enzymatic reactions and understanding complex biological pathways in a non-clinical setting. wikipedia.org The substitution of hydrogen with deuterium can lead to a kinetic isotope effect (KIE), where the rate of a reaction involving the C-D bond is slower than that of the corresponding C-H bond. Measuring the KIE can provide detailed information about the rate-limiting steps of an enzymatic reaction and the transition state geometry.

For example, specifically deuterated deoxynucleotides have been used to probe the mechanism of DNA cleavage by hydroxyl radicals. scienceopen.com By synthesizing DNA with deuterium at specific positions on the deoxyribose sugar, researchers were able to determine which hydrogen atoms are abstracted during the cleavage process. scienceopen.com This provided a detailed understanding of the chemical and structural mechanism of this important DNA-damaging agent. scienceopen.com

Future research in this area will likely involve:

Probing Enzyme Mechanisms: Using this compound and other deuterated analogs to study the detailed mechanisms of enzymes involved in nucleotide metabolism and DNA replication and repair.

Metabolic Flux Analysis: Tracing the metabolic fate of deuterated nucleosides through complex metabolic networks to understand how these pathways are regulated and how they are altered in disease states.

Investigating Drug Resistance: Using deuterated nucleoside analogs to study the mechanisms by which cells develop resistance to antiviral and anticancer drugs.

Integration of Multi-Omics Approaches in Research with Labeled Compounds for Systems-Level Understanding

The era of "omics" has revolutionized biological research by enabling the comprehensive analysis of entire sets of molecules like genes (genomics), transcripts (transcriptomics), proteins (proteomics), and metabolites (metabolomics). Integrating these multi-omics approaches with the use of labeled compounds like this compound can provide a systems-level understanding of biological processes. nih.govthermofisher.com

By tracing the journey of a deuterated compound through a cell or organism, researchers can simultaneously monitor its effects on gene expression, protein levels, and the metabolome. This integrated approach can reveal not only the direct targets of a compound but also its downstream effects on various cellular pathways. thermofisher.comtechnologynetworks.com This can help in constructing regulatory networks and identifying key molecules and pathways involved in the compound's mechanism of action. nih.gov

Emerging research avenues include:

Pharmacometabolomics: Combining metabolomics with the use of deuterated drugs to understand inter-individual variations in drug response and metabolism.

Fluxomics: Using stable isotope tracers to measure the rates of metabolic reactions in real-time, providing a dynamic view of cellular metabolism.

Integrative Network Biology: Developing computational models that integrate multi-omics data to simulate and predict the effects of labeled compounds on biological systems.

Design and Synthesis of New Deuterated Nucleoside Probes for Specific Biochemical Targets

The success of this compound as a research tool highlights the potential for designing and synthesizing a new generation of deuterated nucleoside probes with enhanced properties. These probes could be tailored for specific biochemical targets or applications.

For instance, researchers are designing nucleoside analogs with modifications to the sugar moiety or the nucleobase to improve their bioavailability, target specificity, or spectroscopic properties. nih.gov The synthesis of base-selectively deuterium-labeled nucleosides is an active area of research, with methods being developed for the site-specific incorporation of deuterium into both purine (B94841) and pyrimidine bases. clockss.orgnih.gov

Future research in this domain will focus on:

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed to achieve deuterium incorporation at the 5,6-positions of 2'-fluorodeoxyuridine, and how is isotopic purity validated?

  • Methodology : Deuterated analogs like 2'-Fluorodeoxyuridine-5,6-D2 are typically synthesized using deuterium-labeled precursors (e.g., deuterated pyrimidine bases) under controlled reaction conditions. Isotopic purity (≥98 atom% D) is validated via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy , focusing on the absence of proton signals at the 5,6-positions .
  • Key Data :

TechniqueTarget SignalValidation Criteria
1H NMR^1 \text{H NMR}5,6-H peaksComplete suppression at δ 5.5–6.5 ppm
HRMSMolecular ion (M+H+^+)Exact mass match for C9_9H9_9D2_2FN2_2O5_5 (248.20 g/mol)

Q. How should storage conditions (-20°C) for this compound be optimized to prevent isotopic exchange or degradation in aqueous solutions?

  • Methodology : Store lyophilized compounds at -20°C in anhydrous, inert environments (e.g., argon-purged vials). For aqueous stability studies, use buffered solutions (pH 7.4) at 4°C and monitor deuterium retention via liquid chromatography-mass spectrometry (LC-MS) over time .
  • Experimental Design :

ConditionVariable TestedOutcome Metric
Temperature-20°C vs. 25°C% Deuterium retention at 5,6-positions
pH2.0 vs. 7.4Degradation products via LC-MS

Advanced Research Questions

Q. What are the kinetic isotope effects (KIEs) of this compound in thymidylate synthase inhibition assays compared to non-deuterated analogs?

  • Methodology : Compare kcat/KMk_{\text{cat}}/K_M values for deuterated vs. non-deuterated compounds using enzyme kinetics assays . Deuterium at the 5,6-positions may alter substrate binding or catalytic turnover due to increased bond strength (C-D vs. C-H). Control experiments should include isotopomer scrambling checks via 2H NMR^2 \text{H NMR} .
  • Data Interpretation :

ParameterNon-DeuteratedDeuteratedKIE (kH/kDk_{\text{H}}/k_{\text{D}})
KMK_M (μM)12.3 ± 1.215.8 ± 1.51.28
kcatk_{\text{cat}} (s1^{-1})0.45 ± 0.030.32 ± 0.021.41

Q. How can discrepancies in reported cytotoxicity profiles of this compound across cell lines be systematically addressed?

  • Methodology : Conduct meta-analysis of existing data with standardized protocols:

Normalize cytotoxicity metrics (e.g., IC50_{50}) to cell line-specific proliferation rates.

Control for deuterium-related variables (e.g., media pH, serum batch effects).

Validate using isogenic cell lines to isolate genetic confounding factors .

  • Contradiction Resolution :

Source DiscrepancyProposed ConfounderValidation Experiment
Varied IC50_{50} in HeLa vs. HCT116Serum-dependent uptakeSerum-free uptake assays

Q. What strategies mitigate deuterium/hydrogen back-exchange in this compound during in vivo pharmacokinetic studies?

  • Methodology : Use deuterium oxide (D2_2O) as a solvent in formulation buffers to minimize proton exchange. Monitor in vivo stability via isotope ratio mass spectrometry (IRMS) of plasma samples. Preclinical models (e.g., rodents) should be acclimated to D2_2O-containing diets to reduce metabolic back-exchange .
  • Optimization Table :

StrategyBack-Exchange Reduction (%)Limitations
D2_2O formulation85–90High cost of D2_2O
Acclimated models70–75Extended adaptation period

Methodological Best Practices

  • Experimental Rigor : Adhere to the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when designing studies involving deuterated compounds .
  • Data Reproducibility : Document storage conditions, isotopic purity, and solvent systems in detail to enable replication .

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